molecular formula C14H14O2 B6370082 3-(3-Ethoxyphenyl)phenol CAS No. 1261911-81-2

3-(3-Ethoxyphenyl)phenol

Cat. No.: B6370082
CAS No.: 1261911-81-2
M. Wt: 214.26 g/mol
InChI Key: UJYOMPCJDFDBGD-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by the presence of an ethoxy group attached to the benzene ring

Properties

IUPAC Name

3-(3-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYOMPCJDFDBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683485
Record name 3'-Ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-81-2
Record name 3'-Ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Ethoxyphenyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.

Another method involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms . This process is carried out under controlled conditions to ensure the selective introduction of the hydroxyl group.

Industrial Production Methods

Industrial production of 3-(3-Ethoxyphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of significant quantities of the compound with high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3), and Friedel–Crafts catalysts (e.g., AlCl3).

    Oxidation: Common oxidizing agents include Na2Cr2O7, Fremy’s salt, and other quinone-forming reagents.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.

    Oxidation: Major products include quinones and hydroquinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and preventing oxidative stress . The hydroxyl group in the phenol structure plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxyphenol: Similar in structure but lacks the additional phenyl group.

    4-Ethoxyphenol: Similar in structure but with the ethoxy group in the para position.

    2-Ethoxyphenol: Similar in structure but with the ethoxy group in the ortho position.

Uniqueness

The combination of these functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .

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